Cas no 5666-16-0 (Riboflavin5'-(dihydrogen phosphate), 1,5-dihydro-)

5666-16-0 structure
Produktname:Riboflavin5'-(dihydrogen phosphate), 1,5-dihydro-
Riboflavin5'-(dihydrogen phosphate), 1,5-dihydro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Riboflavin5'-(dihydrogen phosphate), 1,5-dihydro-
- FMNH
- 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
- 5-(7,8-Dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate
- 5-(7,8-Dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogen-phosphat
- pentitol, 1-deoxy-1-(1,3,4,5-tetrahydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-, 5-
- CHEBI:16048
- 5666-16-0
- 1-DEOXY-1-(7,8-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-2H-BENZO[G]PTERIDIN-1-ID-10(5H)-YL)-5-O-PHOSPHONATO-D-RIBITOL
- FMNH2
- 1ag9
- 1c7e
- {[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}phosphonic acid
- C01847
- 1czo
- 1aku
- 1,5-Dihydroriboflavin 5'-(dihydrogen phosphate)
- 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphono-D-ribitol
- Q27098350
- Reduced FMN
- (2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-10(5H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate
- Q27122101
- TWO ELECTRON REDUCED FLAVIN MONONUCLEOTIDE
- [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
- 1akv
- flavin mononucleotide hydroquinone
- reduced flavin mononucleotide
- Vitamin B2-phosphate
- 1d04
- Riboflavin 5'-(dihydrogen phosphate), 1,5-dihydro-
- FMNH(.)
- FMNH2(2-)
- reduced FMN(2-)
- 1,5-dihydroriboflavin 5'-phosphate
- FMNH2 dianion
- reduced flavin mononucleotide dianion
- FMNH(2)
- flavin mononucleotide (reduced)
- reduced FMN dianion
-
- Inchi: InChI=1S/C17H23N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,18,22-24H,5-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26)/t11-,12+,14-/m0/s1
- InChI-Schlüssel: YTNIXZGTHTVJBW-SCRDCRAPSA-N
- Lächelt: CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 458.12026532g/mol
- Monoisotopenmasse: 458.12026532g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 7
- Komplexität: 803
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 201Ų
- XLogP3: -2.3
Riboflavin5'-(dihydrogen phosphate), 1,5-dihydro- Verwandte Literatur
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Kathrin Magerl,Ivan Stambolic,Bernhard Dick Phys. Chem. Chem. Phys. 2017 19 10808
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Zhilin Yang,Tong Wei,Hui Huang,Hong Yang,Yang Zhou,Dingguo Xu Phys. Chem. Chem. Phys. 2019 21 11589
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Christian Th?ing,Anna Pfeifer,Sergej Kakorin,Tilman Kottke Phys. Chem. Chem. Phys. 2013 15 5916
-
Christian Th?ing,Anna Pfeifer,Sergej Kakorin,Tilman Kottke Phys. Chem. Chem. Phys. 2013 15 5916
-
5. Effect of reduction potential on the rate of reduction of nitroacridines by xanthine oxidase and by dihydro-flavin mononucleotideCharmian J. O'Connor,Duncan J. McLennan,Bridget M. Sutton,William A. Denny,William R. Wilson J. Chem. Soc. Perkin Trans. 2 1991 951
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